6-bromo-3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one
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Overview
Description
6-BROMO-3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a piperazine ring substituted with an ethylphenyl group, and a methoxy group at the 8th position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Subsequent deprotection and selective intramolecular cyclization yield the desired piperazinopyrrolidinones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
6-BROMO-3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-BROMO-3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-BROMO-3-[4-(4-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE
- 6-BROMO-3-[4-(4-PHENYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE
Uniqueness
The uniqueness of 6-BROMO-3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H23BrN2O4 |
---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
6-bromo-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one |
InChI |
InChI=1S/C23H23BrN2O4/c1-3-15-4-6-18(7-5-15)25-8-10-26(11-9-25)22(27)19-13-16-12-17(24)14-20(29-2)21(16)30-23(19)28/h4-7,12-14H,3,8-11H2,1-2H3 |
InChI Key |
IJQHSODHCJERCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)Br |
Origin of Product |
United States |
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